1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone
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Overview
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a pyrimidine ring substituted with a boronic ester group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone typically involves the borylation of a pyrimidine derivative. One common method is the reaction of pyrimidine-5-boronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho to the boronic ester group.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of pyrimidine-5-boronic acid.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The pyrimidine ring can also interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluorine substituent on the pyridine ring.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Contains an imidazole ring instead of a pyrimidine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Features a methoxy group on the pyridine ring.
Uniqueness
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its boronic ester group makes it highly valuable in cross-coupling reactions, and its pyrimidine core provides opportunities for further functionalization .
Properties
Molecular Formula |
C12H17BN2O3 |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]ethanone |
InChI |
InChI=1S/C12H17BN2O3/c1-8(16)10-14-6-9(7-15-10)13-17-11(2,3)12(4,5)18-13/h6-7H,1-5H3 |
InChI Key |
JLUXCOGBFPMPIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)C |
Origin of Product |
United States |
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